Optical Band Gap: TeI₂ Exhibits a 2.4–2.6 eV Wider Gap than TeCl₂ and PbI₂
Experimental optical band gap of TeI₂ thin films ranges from 3.72 to 3.90 eV, depending on iodine concentration during chemical bath deposition [1]. This is 2.20–2.38 eV wider than the 1.52 eV band gap of TeCl₂ [2] and 1.41–1.59 eV wider than the 2.31 eV band gap of PbI₂ [3]. The large band gap positions TeI₂ as a candidate for UV/visible optical coatings, in contrast to TeCl₂ and PbI₂ which are narrow-gap semiconductors suitable for infrared or photovoltaic applications.
| Evidence Dimension | Optical Band Gap (eV) |
|---|---|
| Target Compound Data | 3.72–3.90 eV (experimental, thin film) |
| Comparator Or Baseline | TeCl₂: 1.52 eV (bulk, experimental); PbI₂: 2.31 eV (bulk, experimental) |
| Quantified Difference | +2.20 to +2.38 eV vs. TeCl₂; +1.41 to +1.59 eV vs. PbI₂ |
| Conditions | TeI₂: chemical bath deposition on glass, UV/Vis spectroscopy [1]; TeCl₂: bulk semiconductor [2]; PbI₂: photoacoustic spectroscopy [3] |
Why This Matters
The significantly wider band gap dictates that TeI₂ is optically active in the UV/visible range, making it unsuitable for IR photodetectors but valuable for transparent conductive oxides or high-refractive-index coatings.
- [1] Kariper, İ. A. (2016). Production and characterization of TeIx (x: 2, 4) thin films: Optical, structural properties and effect of porosity. Materials & Design, 106, 170–176. View Source
- [2] Tritellurium dichloride. Wikipedia. (2024). View Source
- [3] Study of band gap energy and thermal properties of PbI₂ by photoacoustic spectroscopy. Semantic Scholar. (2012). View Source
